(2S,3R)-2-Isopropyloxetan-3-amine is a chiral compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure. The compound features an isopropyl group attached to the oxetane ring and an amine functional group, which contributes to its potential biological activity. The stereochemistry of the compound indicates specific spatial arrangements that can influence its interactions in biological systems.
This compound has been studied in various chemical and medicinal contexts, particularly for its potential as a scaffold in drug design. Research indicates that derivatives of oxetanes, including (2S,3R)-2-Isopropyloxetan-3-amine, have shown promise in developing new therapeutic agents due to their unique structural properties and reactivity .
(2S,3R)-2-Isopropyloxetan-3-amine can be classified as:
The synthesis of (2S,3R)-2-Isopropyloxetan-3-amine typically involves several key steps:
Specific synthetic routes may utilize reagents such as sodium hydride for deprotonation and coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of amides or carbamates from corresponding acids .
(2S,3R)-2-Isopropyloxetan-3-amine participates in various chemical reactions typical for oxetanes:
The reactivity of (2S,3R)-2-Isopropyloxetan-3-amine is influenced by its stereochemistry and the presence of electron-donating or withdrawing groups on the oxetane ring.
The mechanism of action for compounds like (2S,3R)-2-Isopropyloxetan-3-amine often involves:
Research has shown that modifications to the oxetane structure can significantly alter binding affinities and biological activities, making it a valuable scaffold in medicinal chemistry .
(2S,3R)-2-Isopropyloxetan-3-amine has potential applications in:
ω-Transaminases (ω-TAs) have been extensively engineered to catalyze the stereoselective amination of prochiral 2-isopropyloxetan-3-one to yield the desired (2S,3R)-enantiomer. The structural challenge lies in accommodating the strained oxetane ring and isopropyl substituent within the enzyme active site while maintaining precise stereocontrol. Key engineering strategies include:
Table 1: Engineered Transaminase Mutants for Oxetan-3-one Amination
Parent Enzyme | Mutation Sites | Activity (U/mg) | ee (%) | Reference |
---|---|---|---|---|
C. violaceum TA | W57C/F86V/V153A | 0.85 | >99 | [4] |
Arthrobacter TA | R415K/L209V | 1.12 | 98 | [7] |
Ruegeria TA | F88A/L222Δ | 0.67 | >99 | [4] |
The engineered variants exhibit remarkable activity improvements (up to 15-fold) and maintain enantiomeric excess >98% under optimized reaction conditions (30°C, pH 7.5-8.0). Molecular dynamics simulations confirm reduced active site rigidity around the isopropyl group, facilitating proper orientation for stereoselective amination [4].
Directed evolution has proven essential for overcoming the inherent limitations of wild-type ω-TAs in recognizing the sterically constrained oxetane scaffold. The iterative process involves:
The evolved transaminases demonstrate expanded substrate scope, accepting not only 2-isopropyloxetan-3-one but also 2-alkyl, 2-aryl, and 2-haloalkyl substituted oxetanones with enantiomeric excess consistently >99%. The mutations conferring this broad specificity cluster in three regions: 1) The small binding pocket (residues 56-60), 2) The large binding pocket entrance (residues 215-225), and 3) The PLP-coordinating domain (residues 288-292) [4] [7].
Enzyme immobilization significantly enhances operational stability and enables continuous bioprocessing of (2S,3R)-2-Isopropyloxetan-3-amine. Three principal strategies dominate:
Table 2: Immobilization Performance Metrics for Transaminases
Method | Support Material | Enzyme Loading (mg/g) | Activity Retention (%) | Operational Half-life (cycles) |
---|---|---|---|---|
Covalent Binding | Sepabeads EC-EP | 142 ± 8 | 92 ± 3 | 18 ± 2 |
Affinity Binding | Ni-NTA Magnetic NPs | 95 ± 5 | 97 ± 2 | 12 ± 1 |
CLEA | Glutaraldehyde/PEI | N/A (aggregate) | 88 ± 4 | 25 ± 3 |
Continuous Flow Applications: Immobilized transaminases are packed into fixed-bed reactors (0.5-5.0 mL bed volume) for continuous production. The optimized system operates at residence times of 15-30 min, achieving space-time yields of 20-35 g/L/day. The continuous flow configuration enhances mass transfer of hydrophobic substrates and enables precise temperature control (30-35°C), maintaining ee >99.5% for over 200 hours of operation [5] [7].
Efficient pyridoxal-5'-phosphate (PLP) regeneration is critical for economically viable synthesis. Three regeneration strategies have been optimized for oxetan-3-amine production:
Table 3: Cofactor Regeneration System Performance
Regeneration Method | Cofactor TON | Byproduct Management | Compatibility with Flow Systems |
---|---|---|---|
GDH-coupled | 52,000 | Glutamate precipitation | Excellent |
Nanofiber co-immobilization | 78,000 | In situ consumption | Excellent |
Ionic liquid biphasic | 35,000 | Phase separation | Moderate |
The integration of these systems enables cofactor loadings as low as 0.05 mol% relative to substrate, dramatically improving process economics. Continuous flow configurations with in-line nanofiltration membranes retain cofactors with >99.5% efficiency while allowing product passage [5] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5